molecular formula C9H18N2O B2749459 1-(Oxan-3-yl)piperazine CAS No. 914654-80-1

1-(Oxan-3-yl)piperazine

Cat. No.: B2749459
CAS No.: 914654-80-1
M. Wt: 170.256
InChI Key: NECAOEAZNSQZNA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-3-yl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .

Another method involves the ring opening of aziridines under the action of N-nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as intermolecular and intramolecular cyclization reactions. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)piperazine involves its interaction with specific molecular targets. Piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

1-(Oxan-3-yl)piperazine can be compared with other piperazine derivatives, such as:

Uniqueness: this compound is unique due to the specific positioning of the oxan group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(oxan-3-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(8-12-7-1)11-5-3-10-4-6-11/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECAOEAZNSQZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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